

A Technical Guide to the X-ray Crystal Structure of [2.2]Paracyclophane

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Compound of Interest

Compound Name: [2.2]Paracyclophane

Cat. No.: B167438

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This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the X-ray crystal structure of **[2.2]paracyclophane**. This document provides a detailed overview of the molecule's crystallographic parameters, molecular geometry, and the experimental protocols utilized for its structural determination.

Introduction

[2.2]Paracyclophane is a fascinating hydrocarbon with a unique strained ring system where two benzene rings are held in a face-to-face arrangement by two ethylene bridges. This strained structure leads to unusual chemical and physical properties, making it a subject of considerable interest in various fields of chemistry. The precise determination of its three-dimensional structure through X-ray crystallography is crucial for understanding its reactivity, electronic properties, and potential applications.

The structure of **[2.2]paracyclophane** has been a topic of discussion, with early X-ray studies suggesting a highly symmetric D_{2h} structure. However, subsequent low-temperature experiments and high-level computations have indicated a lower D₂ symmetry, characterized by a slight twist of the benzene rings relative to each other to alleviate steric strain.^[1] A phase transition is observed at approximately 45 K; below this temperature, the molecule exists in a D₂ symmetry with the space group P4n2, while above 60 K, it adopts a P42/mnm symmetry, appearing as a time-averaged D_{2h} structure.^[1]

Crystallographic Data

The crystallographic data for **[2.2]paracyclophane** and several of its derivatives have been determined by single-crystal X-ray diffraction. A summary of the key crystallographic parameters for the parent compound and selected derivatives is presented in the tables below.

Table 1: Crystallographic Data for **[2.2]Paracyclophane** and Selected Derivatives

Compound	Formula	Molar Mass (g/mol)	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Z	T (K)	Ref.
[2.2] Paracyclophane (<45 K)	C ₁₆ H ₁₆	208.30	Tetragonal	P4n2	-	-	-	-	-	-	15	[1]
[2.2] Paracyclophane (>60 K)	C ₁₆ H ₁₆	208.30	Tetragonal	P42/mn	-	-	-	-	-	-	>60	[1]
4-Amino-12-methylsulfonyl-xyloxy-[2.2]paracyclophane	C ₁₇ H ₁₉ NO ₃ S	317.39	Orthorhombic	-	8.017	11.734	16.131	-	1517	4	273	[2]

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Table 2: Selected Bond Lengths and Angles for **[2.2]Paracyclophane** Derivatives

Compound	Bond	Length (Å)	Angle	Degree (°)	Ref.
Bromo Triple-Layered [2.2]Paracyclophane	Csp ³ -Csp ³	1.578(8), 1.582(8)	C(4)-C(3)-C(8)	117.3(5)	[7]
Aromatic C-C (outer)	avg. 1.393	C(5)-C(6)-C(7)	117.0(5)	[7]	
4,12-Bis(2,2-dibromovinyl) [2.2]paracyclophane	C=C	1.328(5)	-	-	[3]
C-Br	1.878(3), 1.892(3)	-	-	[3]	
5-Benzoyl-13-bromo-4-hydroxy[2.2]paracyclophane	-	-	Dihedral A/B	41.1(2)	[4]
-	-	Dihedral C/D	18.4(2)	[4]	
Five-membered ring annelated [2.2]paracyclophane (12)	C1-C2	1.573(11)	C14-C1-C2	112.8(7)	[8]
C9-C10	1.579(11)	C1-C2-C3	112.1(6)	[8]	
Five-membered ring annelated [2.2]paracyclophane (21)	C1-C2	1.589(2)	C6'-C1-C2	112.9(1)	[8]

-	-	C1-C2-C3	111.8(1)	[8]
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Experimental Protocols

The determination of the crystal structure of **[2.2]paracyclophane** and its derivatives involves a standardized workflow. The following provides a detailed methodology synthesized from various cited studies.

3.1. Crystallization

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound. Common solvent systems include benzene, ethyl acetate, hexane, dichloromethane, and pentane.[5][9] For instance, single crystals of F-F and CN-CN substituted **[2.2]paracyclophanes** were grown by vapor diffusion of pentane into a dichloromethane solution at 5 °C.[9]

3.2. Data Collection

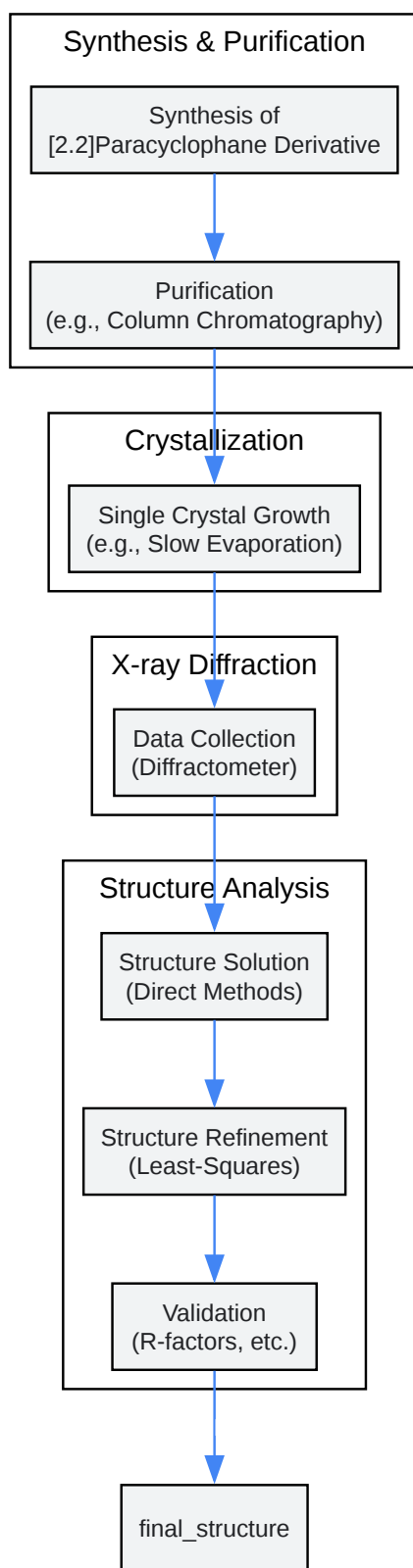
X-ray diffraction data are collected using a single-crystal X-ray diffractometer, such as a Bruker SMART CCD or APEX CCD, equipped with a graphite-monochromated Mo K α ($\lambda = 0.71073$ Å) or Cu K α ($\lambda = 1.5418$ Å) radiation source.[2][3][6] The crystal is typically mounted on a glass fiber and maintained at a constant low temperature (e.g., 173 K or 273 K) during data collection to minimize thermal vibrations.[2][3] Data are collected over a range of 2θ angles using ω and ϕ scans.

3.3. Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The initial crystal structure is often solved using direct methods with programs like MULTAN.[6] The structural model is then refined using full-matrix least-squares methods on F^2 . [2][3] Hydrogen atoms are typically placed in calculated positions and refined using a riding model. Anisotropic displacement parameters are refined for all non-hydrogen atoms. Absorption corrections, if necessary, are applied using methods such as multi-scan (e.g., SADABS).[2][3] The final structure is validated by checking parameters such as the goodness-of-fit (S), R-factors (R1, wR2), and the residual electron density.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the X-ray crystal structure of a **[2.2]paracyclophane** derivative.



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Caption: Experimental workflow for X-ray crystal structure determination.

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